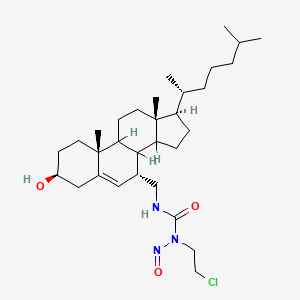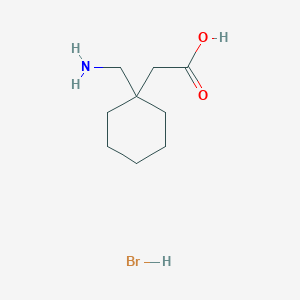
Gabapentin hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gabapentin hydrobromide is a derivative of gabapentin, a medication primarily used to treat neuropathic pain and partial seizures. Gabapentin itself is a structural analogue of the neurotransmitter gamma-aminobutyric acid (GABA). This compound is used in various research and clinical settings due to its unique pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Gabapentin hydrobromide can be synthesized through several methods. One common approach involves the reaction of gabapentin with hydrobromic acid. The process typically involves dissolving gabapentin in a suitable solvent, such as water or ethanol, and then adding hydrobromic acid to the solution. The reaction is usually carried out at room temperature, and the product is isolated by crystallization.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale synthesis. This involves using high-purity reagents and controlled reaction conditions to ensure consistent product quality. The process may include additional purification steps, such as recrystallization or chromatography, to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions: Gabapentin hydrobromide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into its primary amine form.
Substitution: Nucleophilic substitution reactions can replace the bromide ion with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or thiols can be employed under mild conditions.
Major Products:
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields primary amines.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Gabapentin hydrobromide is utilized in numerous scientific research fields:
Chemistry: It serves as a model compound for studying the reactivity of GABA analogues.
Biology: Researchers use it to investigate the role of GABAergic systems in various biological processes.
Medicine: It is studied for its potential therapeutic effects in treating neurological disorders.
Industry: this compound is used in the development of new pharmaceuticals and as a reference standard in quality control.
Wirkmechanismus
Gabapentin hydrobromide exerts its effects by modulating the activity of voltage-gated calcium channels in the nervous system. It binds to the alpha-2-delta subunit of these channels, reducing calcium influx and subsequently decreasing the release of excitatory neurotransmitters. This mechanism helps alleviate neuropathic pain and control seizures.
Vergleich Mit ähnlichen Verbindungen
Gabapentin hydrobromide is compared with other GABA analogues, such as:
Pregabalin: Similar in structure and function but has a higher binding affinity for the alpha-2-delta subunit.
Vigabatrin: Inhibits GABA transaminase, increasing GABA levels in the brain.
Tiagabine: Inhibits GABA reuptake, prolonging its action.
Uniqueness: this compound is unique due to its specific binding to the alpha-2-delta subunit, which distinguishes it from other GABA analogues. Its relatively benign side effect profile and lack of significant drug interactions make it a valuable compound in both research and clinical settings.
Eigenschaften
CAS-Nummer |
797762-15-3 |
|---|---|
Molekularformel |
C9H18BrNO2 |
Molekulargewicht |
252.15 g/mol |
IUPAC-Name |
2-[1-(aminomethyl)cyclohexyl]acetic acid;hydrobromide |
InChI |
InChI=1S/C9H17NO2.BrH/c10-7-9(6-8(11)12)4-2-1-3-5-9;/h1-7,10H2,(H,11,12);1H |
InChI-Schlüssel |
DJOITRXLMIEMFM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(CC(=O)O)CN.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


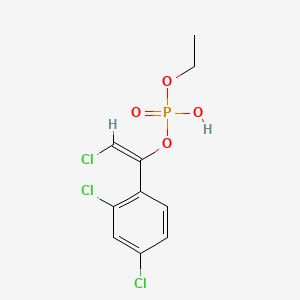
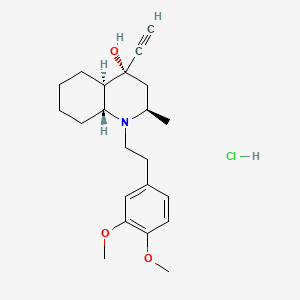
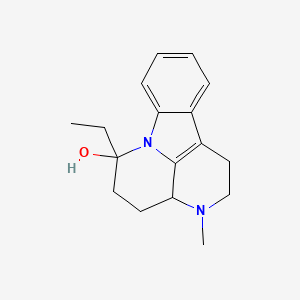
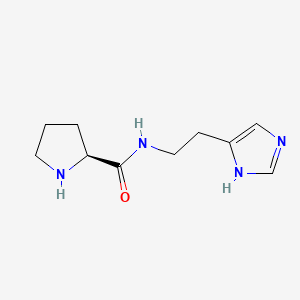
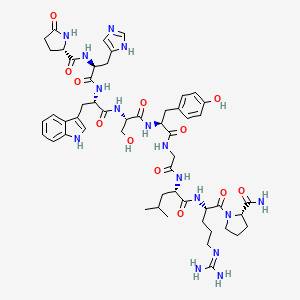

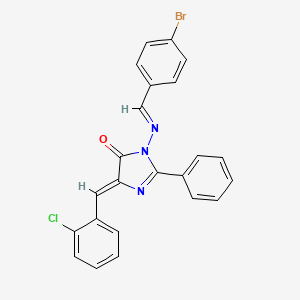
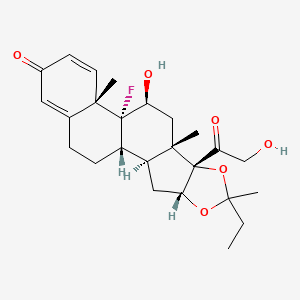
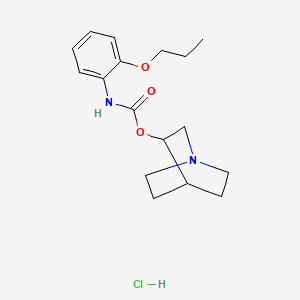
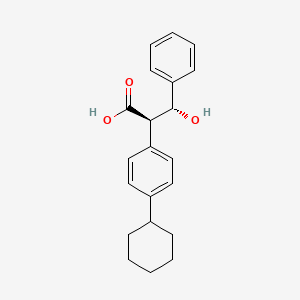
![4-hydroxy-7-[2-[3-[2-(2-naphthalen-1-ylethoxy)ethylsulfonyl]propylamino]ethyl]-3H-1,3-benzothiazol-2-one;hydrochloride](/img/structure/B12775979.png)
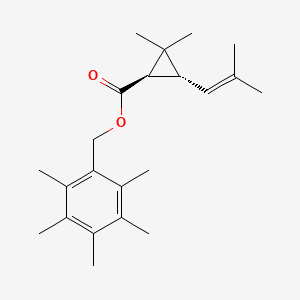
![(3Z)-5-fluoro-3-[[4-(imidazole-1-carbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one](/img/structure/B12775996.png)
